molecular formula C10H8FN3O2 B11880927 6-Fluoro-N-methyl-3-nitroquinolin-4-amine CAS No. 99009-92-4

6-Fluoro-N-methyl-3-nitroquinolin-4-amine

Cat. No.: B11880927
CAS No.: 99009-92-4
M. Wt: 221.19 g/mol
InChI Key: YITJVMNVFKWVEL-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-3-nitroquinolin-4-amine is a chemical compound with the molecular formula C10H8FN3O2 and a molecular weight of 221.191. It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a quinoline ring, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methylation: The addition of a methyl group to the nitrogen atom.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and methylating agents for methylation. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. The industrial production also involves rigorous quality control measures to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-N-methyl-3-nitroquinolin-4-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-N-methyl-3-nitroquinolin-4-amine is unique due to the combination of the fluorine, nitro, and methyl groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

99009-92-4

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

6-fluoro-N-methyl-3-nitroquinolin-4-amine

InChI

InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13)

InChI Key

YITJVMNVFKWVEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F

Origin of Product

United States

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